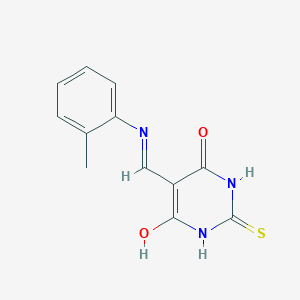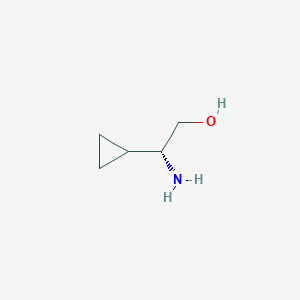![molecular formula C27H22N4O6 B2919832 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207013-81-7](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H22N4O6 and its molecular weight is 498.495. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Chemistry and Drug Design
- Quinazoline derivatives are extensively studied for their potential in drug design, offering a broad spectrum of biological activities. Compounds with quinazoline skeletons are synthesized through various chemical reactions, showcasing their versatility in medicinal chemistry. For instance, reactions of quinazoline derivatives with different reagents lead to the formation of novel molecular arrangements, indicating their potential as scaffolds in drug discovery (Klásek et al., 2020).
Photophysical Properties and Materials Science
- Derivatives of oxadiazole and quinazoline are also explored for their photophysical properties, making them candidates for materials science applications, particularly in organic light-emitting diodes (OLEDs) and other electronic devices. These compounds demonstrate desirable electronic and charge transport properties, which are crucial for the development of advanced materials (Jin & Zhang, 2013).
Antimicrobial and Antiviral Research
- The structural motifs present in the compound are part of research efforts in antimicrobial and antiviral fields. For example, quinazoline derivatives have been synthesized and tested for antimicrobial activity, indicating the potential use of these compounds in developing new antimicrobial agents. This underscores the importance of such structures in searching for novel therapeutic options (Gütschow et al., 1995).
Catalysis and Green Chemistry
- Research on quinazoline derivatives extends into the field of green chemistry, where catalytic processes are developed for their synthesis. These studies emphasize the importance of environmentally friendly reactions in producing heterocyclic compounds, which could be relevant for the synthesis of complex molecules like the one (Ren et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is then reacted with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-amine to form the second intermediate, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2-hydroxy-3-(1,3-benzodioxol-5-ylmethyl)quinazoline-4(1H)-one", "4-isopropoxyphenylhydrazine", "ethyl chloroformate", "triethylamine", "sodium hydroxide", "acetic anhydride", "acetic acid", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-hydroxy-3-(1,3-benzodioxol-5-ylmethyl)quinazoline-4(1H)-one (1.0 g) in chloroform (20 mL) and add triethylamine (1.2 mL).", "b. Slowly add ethyl chloroformate (1.0 mL) dropwise while stirring the reaction mixture at room temperature.", "c. After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "d. Add water (10 mL) to the reaction mixture and separate the organic layer.", "e. Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "f. Evaporate the solvent under reduced pressure to obtain 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione.", "g. Dissolve 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (0.5 g) in methanol (10 mL) and add sodium hydroxide (0.2 g).", "h. Stir the reaction mixture at room temperature for 2 hours.", "i. Acidify the reaction mixture with acetic acid and filter the resulting solid.", "j. Wash the solid with water and dry under vacuum to obtain 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Step 2: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione (0.5 g) in chloroform (10 mL) and add 4-isopropoxyphenylhydrazine (0.6 g) and triethylamine (0.5 mL).", "b. Add ethyl chloroformate (0.5 mL) dropwise while stirring the reaction mixture at room temperature.", "c. After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "d. Add water (10 mL) to the reaction mixture and separate the organic layer.", "e. Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "f. Evaporate the solvent under reduced pressure to obtain 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "g. Purify the product by recrystallization from methanol." ] } | |
CAS番号 |
1207013-81-7 |
製品名 |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
分子式 |
C27H22N4O6 |
分子量 |
498.495 |
IUPAC名 |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H22N4O6/c1-15(2)36-19-7-4-17(5-8-19)24-29-25(37-30-24)18-6-9-20-21(12-18)28-27(33)31(26(20)32)13-16-3-10-22-23(11-16)35-14-34-22/h3-12,15H,13-14H2,1-2H3,(H,28,33) |
InChIキー |
BTYGPJVDYVVWGO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



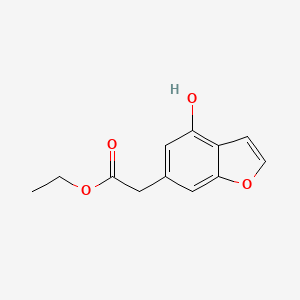
![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919752.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2919754.png)
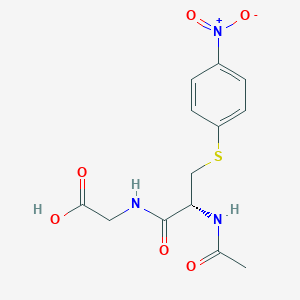
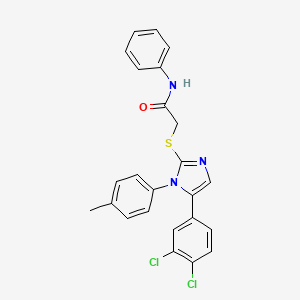
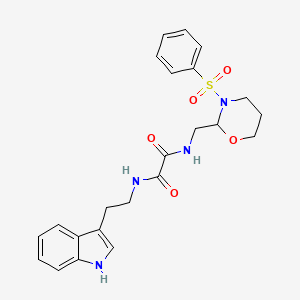
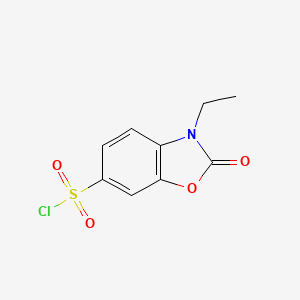
![N-(7-oxaspiro[3.5]nonan-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2919764.png)
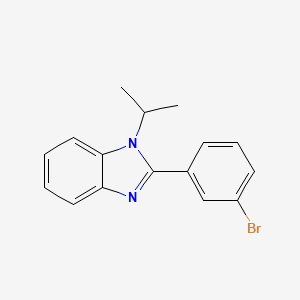
![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)
